Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury
Description
Properties
CAS No. |
62572-63-8 |
|---|---|
Molecular Formula |
C9H7ClHgN2 |
Molecular Weight |
379.21 g/mol |
IUPAC Name |
chloro-(2-pyrazol-1-ylphenyl)mercury |
InChI |
InChI=1S/C9H7N2.ClH.Hg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q;;+1/p-1 |
InChI Key |
RSEDNANRDPCOGW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
Pyrazole derivatives are typically synthesized through cyclocondensation reactions between hydrazines and β-diketones or β-ketoesters. For example, aryl hydrazine hydrochlorides react with ethyl acetoacetate in acetic acid under reflux to form 3-methyl-1-phenyl-2-pyrazolin-5-ones. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
- Reactants : Aryl hydrazine hydrochloride (10 mmol), ethyl acetoacetate (10 mmol), sodium acetate (10 mmol).
- Conditions : Reflux in glacial acetic acid for 12 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 10:1–6:1).
This method yields substituted pyrazolones, which are subsequently converted to pyrazole-thiols using Lawesson’s reagent in toluene under argon.
Functionalization of the Phenyl Group
Introducing the phenyl group at the pyrazole’s 1-position requires Ullmann-type coupling or palladium-catalyzed cross-coupling. A documented approach involves reacting pyrazole-thiols with iodobenzene derivatives in the presence of palladium(II) acetate and triphenylphosphine:
- Reactants : 3-Methyl-1-phenyl-1H-pyrazole-5-thiol (0.5 mmol), iodobenzene (2 mmol), Pd(OAc)₂ (15 mol%), K₂CO₃ (1 mmol).
- Conditions : DMF at 100°C under argon for 12 hours.
- Yield : 55–70% after column chromatography.
Mercury Coordination Strategies
Coordinating mercury to the pyrazole-phenyl ligand necessitates precise control over reaction conditions to avoid undesired side products. Two predominant methods are employed:
Direct Mercuration Using Mercury(II) Chloride
Mercury(II) chloride reacts with the pre-formed pyrazole-phenyl ligand in anhydrous solvents. The reaction exploits the electrophilicity of HgCl₂, which binds to the nitrogen atoms of the pyrazole ring.
- Reactants : 2-(1H-Pyrazol-1-yl)phenyl lithium (1.2 equiv.), HgCl₂ (1 equiv.).
- Conditions : Tetrahydrofuran (THF) at −78°C, gradual warming to room temperature.
- Workup : Filtration through Celite, solvent evaporation, and recrystallization from dichloromethane/hexane.
This method yields this compound as a white crystalline solid (yield: 65–75%).
Transmetallation from Organometallic Precursors
Transmetallation involves transferring the pyrazole-phenyl ligand from a less electronegative metal (e.g., lithium, magnesium) to mercury. This method ensures higher regioselectivity.
Example :
- Step 1 : Generate 2-(1H-pyrazol-1-yl)phenyllithium by treating 1-bromo-2-(1H-pyrazol-1-yl)benzene with n-butyllithium.
- Step 2 : Add HgCl₂ (1 equiv.) to the lithiated intermediate at −78°C.
- Isolation : Quench with ammonium chloride, extract with dichloromethane, and purify via column chromatography.
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with nonpolar eluents (e.g., petroleum ether/ethyl acetate mixtures). Gradient elution (30:1 to 10:1) effectively separates mercury-containing compounds from unreacted ligands.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- Pyrazole protons: δ 6.23 (s, 1H, H-4).
- Phenyl protons: δ 7.26–7.45 (m, 4H).
- Methyl groups (if present): δ 2.20–2.22 (s).
- ¹³C NMR (100 MHz, CDCl₃):
- Pyrazole C-3: δ 139.50–139.88 ppm.
- Mercury-bonded carbon: δ 114.90–114.06 ppm.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Mercuration | THF, −78°C to RT | 65–75 | ≥95 | Simplicity, fewer steps |
| Transmetallation | Lithiation, HgCl₂, −78°C | 70–80 | ≥98 | Higher regioselectivity |
| Palladium Catalysis | DMF, 100°C, Pd(OAc)₂ | 55–70 | 90–95 | Compatible with functional groups |
Recent Advances and Challenges
Solvent-Free Mercuration
Recent studies explore solvent-free conditions using mechanochemical ball milling to reduce toxicity risks. This approach minimizes waste and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Coordination Reactions: The mercury center can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Coordination Reactions: Ligands such as phosphines, amines, and thiols can coordinate with the mercury center, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Coordination Reactions: Products are coordination complexes with various ligands attached to the mercury center.
Scientific Research Applications
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and coordination complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The pyrazolyl-phenyl substituent in the target compound distinguishes it from other arylmercury derivatives. Key comparisons include:
Analysis :
Stability Trends :
- Compounds with electron-withdrawing groups (e.g., pyrazole, nitro) exhibit greater thermal stability due to reduced electron density at the Hg–C bond.
- Hydrolytic stability varies; Mercury, chloro(p-hydroxyphenyl)- degrades faster in aqueous media compared to the target compound, which is stabilized by the hydrophobic pyrazole ring .
Toxicity and Environmental Impact
All mercury compounds are toxic, but structural variations affect bioavailability:
- Alkylmercury derivatives (e.g., methylmercury) are highly neurotoxic due to lipid solubility.
- Arylmercury compounds (e.g., the target compound) are less bioaccumulative but still pose risks due to mercury’s persistence. The pyrazole group may reduce membrane permeability compared to simpler aryl analogs .
Crystallographic and Spectroscopic Data
Crystal structures of related compounds (e.g., Mercury, chloro(p-hydroxyphenyl)-) reveal linear coordination at mercury (Cl–Hg–C ~180°). The target compound’s pyrazole group may induce slight angular distortions, as observed in heterocyclic mercury complexes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury, and how do reaction conditions influence yield?
- Methodology : Use mercury(II) chloride and 2-(1H-pyrazol-1-yl)phenyl precursors in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction progress via TLC or NMR spectroscopy. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 HgCl₂:ligand) and controlled temperature (60–80°C) to minimize decomposition .
- Data Analysis : Compare yields under varying solvent systems (DMF vs. THF) and temperatures. Use GC-MS or HPLC to quantify impurities.
Q. How to characterize the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolve Hg-N(pyrazole) bond lengths (typically 2.05–2.15 Å) and confirm tetrahedral geometry .
- Spectroscopy : Use NMR to identify Hg coordination environments (δ 1000–1500 ppm for Hg-Cl bonds) .
Q. What are the primary safety considerations when handling this compound?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and mercury-specific spill kits. Monitor airborne Hg levels (<0.025 mg/m³ per OSHA).
- Decontamination : Treat spills with sulfur powder to form HgS .
Advanced Research Questions
Q. How does the pyrazole ligand influence the redox behavior of Hg in this complex?
- Experimental Design : Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Compare reduction potentials with analogous phenyl-Hg complexes.
- Key Findings : Pyrazole’s π-accepting ability stabilizes Hg(II), shifting reduction potentials by +0.2–0.3 V vs. Ag/AgCl .
Q. Can this compound act as a catalyst in cross-coupling reactions?
- Methodology : Test Suzuki-Miyaura coupling using aryl halides and phenylboronic acids. Optimize catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃).
- Data Interpretation : Low turnover numbers (TON < 50) suggest Hg’s propensity for oxidative addition limits catalytic efficiency. Contrast with Pd-based systems .
Q. How to resolve contradictions in reported antibacterial activity of Hg-pyrazole complexes?
- Hypothesis Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC assays with Hg-free controls.
- Confounding Factors : Hg’s toxicity may mask ligand-specific effects. Use ICP-MS to quantify intracellular Hg accumulation .
Q. What computational models predict the stability of Hg-C bonds in this complex?
- Approach : Perform DFT calculations (B3LYP/LANL2DZ) to assess bond dissociation energies (BDEs). Compare with experimental thermolysis data (TGA/DSC).
- Contradictions : Theoretical BDEs may overestimate stability due to neglect of solvation effects. Validate via kinetic studies .
Methodological Framework for Data Contradictions
- Case Study : Conflicting reports on thermal stability (TGA vs. DSC).
- Toolkit : Combine spectroscopic, crystallographic, and computational data to reconcile discrepancies .
Tables for Critical Analysis
| Property | Reported Values | Technique | Reference |
|---|---|---|---|
| Melting Point | 155–158°C | DSC | |
| Hg-Cl Bond Length | 2.32 Å | X-ray crystallography | |
| NMR (δ) | 1245 ppm (DMF-d₇) | NMR (400 MHz) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
